N-(3,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(3,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a triazaspiroundecane core and a dimethoxyphenyl group.
Preparation Methods
The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazaspiroundecane core, followed by the introduction of the dimethoxyphenyl group and the acetylation of the amide. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes.
Chemical Reactions Analysis
N-(3,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N-(3,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action would depend on the specific targets and the context of its use.
Comparison with Similar Compounds
N-(3,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(3,5-DIMETHOXYPHENYL)ACETAMIDE: This compound shares the dimethoxyphenyl group but lacks the triazaspiroundecane core.
8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL: This compound contains the triazaspiroundecane core but lacks the dimethoxyphenyl group.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-29-12-10-25(11-13-29)27-23(18-8-6-5-7-9-18)24(28-25)33-17-22(30)26-19-14-20(31-2)16-21(15-19)32-3/h5-9,14-16H,4,10-13,17H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZPMLXEGROVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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